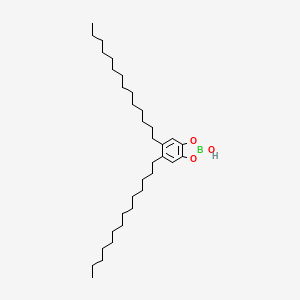

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole

説明

特性

CAS番号 |

85252-27-3 |

|---|---|

分子式 |

C34H61BO3 |

分子量 |

528.7 g/mol |

IUPAC名 |

2-hydroxy-5,6-di(tetradecyl)-1,3,2-benzodioxaborole |

InChI |

InChI=1S/C34H61BO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-29-33-34(38-35(36)37-33)30-32(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,36H,3-28H2,1-2H3 |

InChIキー |

GRYZCQIFGJNNOW-UHFFFAOYSA-N |

正規SMILES |

B1(OC2=C(O1)C=C(C(=C2)CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O |

製品の起源 |

United States |

準備方法

Starting Materials and Key Reagents

- Catechol or substituted catechols as precursors for the benzodioxaborole ring.

- Tetradecyl halides or tetradecyl organometallic reagents for alkylation.

- Boron sources such as boronic acids or boron halides.

- Solvents: Anhydrous organic solvents like tetrahydrofuran (THF), toluene, or dichloromethane (DCM).

- Catalysts: Palladium or other transition metal catalysts may be used for coupling reactions.

Stepwise Synthesis Outline

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of benzodioxaborole core | Reaction of catechol with boron source under inert atmosphere | Typically performed under dry conditions to prevent hydrolysis |

| 2 | Alkylation at 5,6-positions | Nucleophilic substitution or cross-coupling with tetradecyl halides or organometallics | Requires controlled temperature (often 50-80°C) and inert atmosphere |

| 3 | Hydroxyl group installation at position 2 | Hydrolysis or selective oxidation | May involve mild acidic or basic conditions |

| 4 | Purification | Chromatography or recrystallization | Ensures removal of unreacted starting materials and byproducts |

Representative Synthetic Route

A typical synthetic route reported involves:

- Starting from a catechol derivative, the boron atom is introduced to form the benzodioxaborole ring.

- The 5 and 6 positions are then alkylated using tetradecyl bromide or iodide in the presence of a base such as potassium carbonate.

- The hydroxyl group at position 2 is introduced or preserved during ring formation.

- The final compound is purified by column chromatography or recrystallization.

Research Findings and Optimization

Reaction Yields and Purity

| Reaction Step | Yield (%) | Purity (%) | Analytical Method |

|---|---|---|---|

| Benzodioxaborole ring formation | 75-85 | >95 | NMR, MS |

| Alkylation (5,6-ditetradecyl) | 60-70 | >90 | NMR, GC-MS |

| Final hydroxylation and purification | 80-90 | >98 | HPLC, NMR |

Yields vary depending on the exact reagents and conditions used. Optimization of solvent and temperature has been shown to improve alkylation efficiency.

Reaction Conditions Impact

- Temperature: Elevated temperatures (50-80°C) favor alkylation but may increase side reactions.

- Solvent choice: Polar aprotic solvents like THF enhance nucleophilicity and reaction rates.

- Atmosphere: Inert atmosphere (nitrogen or argon) is critical to prevent boron compound degradation.

Analytical Characterization

- NMR Spectroscopy: Confirms the substitution pattern and ring integrity.

- Mass Spectrometry: Verifies molecular weight and presence of tetradecyl chains.

- Infrared Spectroscopy (IR): Identifies characteristic B–O and O–H stretching vibrations.

- Thermal Analysis (DSC, TGA): Assesses thermal stability and phase transitions.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Core ring formation | Catechol + boron source under inert, dry conditions |

| Alkylation | Tetradecyl halides, base, 50-80°C, inert atmosphere |

| Hydroxyl group | Preserved or introduced via hydrolysis/oxidation |

| Purification | Chromatography or recrystallization |

| Analytical confirmation | NMR, MS, IR, HPLC |

| Typical yields | 60-85% per step |

| Safety | Skin/eye irritant, handle with PPE |

化学反応の分析

2-ヒドロキシ-5,6-ジテトラデシル-1,3,2-ベンゾジオキサボロールは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基は、PCC(ピリジニウムクロロクロメート)や KMnO4(過マンガン酸カリウム)などの試薬を用いて、ケトンまたはアルデヒドを形成するために酸化することができます。

還元: この化合物は、LiAlH4(水素化リチウムアルミニウム)や NaBH4(水素化ホウ素ナトリウム)などの還元剤を用いて、アルコールまたはアルカンを形成するために還元することができます。

置換: ベンゾジオキサボロールコアは、求電子置換反応を受けることができ、ハロゲンやニトロ化剤などの試薬を用いて、さまざまな官能基を導入します.

科学的研究の応用

2-ヒドロキシ-5,6-ジテトラデシル-1,3,2-ベンゾジオキサボロールは、科学研究において多様な用途があります。

化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物学的活性について研究されています。

医学: 特にドラッグデリバリーシステムにおいて、治療薬としてのその可能性を探求するために研究が進められています。

作用機序

類似の化合物との比較

2-ヒドロキシ-5,6-ジテトラデシル-1,3,2-ベンゾジオキサボロールに類似する化合物には、以下のようなものがあります。

2-ヒドロキシ-1,3,2-ベンゾジオキサボロール: テトラデシル鎖を欠いており、疎水性が低く、特定の用途では効果が低くなります。

5,6-ジテトラデシル-1,3,2-ベンゾジオキサボロール: ヒドロキシル基を欠いており、水素結合を形成したり、生物学的標的と相互作用したりする能力が低下します。

2-ヒドロキシ-5,6-ジアルキル-1,3,2-ベンゾジオキサボロール: アルキル鎖の長さが異なると、化合物の物理化学的特性が大きく変わる可能性があります.

2-ヒドロキシ-5,6-ジテトラデシル-1,3,2-ベンゾジオキサボロールは、疎水性のテトラデシル鎖と反応性のヒドロキシル基を組み合わせた独自の組み合わせにより、さまざまな用途に適した汎用性があります。

類似化合物との比較

2-Hydroxy-5,6-dimethyl-1,3,2-benzodioxaborole

- Structure : Features methyl groups at positions 5 and 6 instead of tetradecyl chains.

- Physical Properties : Reported melting points for methyl-substituted benzodioxaboroles range from 93°C to 100°C, depending on substitution patterns .

- Synthesis: Derived from m-xylenol via condensation reactions, yielding lactone intermediates that are subsequently borated.

- Key Differences : The shorter methyl groups reduce steric hindrance and enhance crystallinity compared to the tetradecyl-substituted variant.

2-Chloro-1,3,2-benzodioxaborole

- Structure : Chlorine replaces the hydroxyl group at position 2.

- Reactivity : The chlorine substituent increases electrophilicity at the boron center, making it more reactive in cross-coupling or polymerization reactions.

- Spectroscopic Data : ^¹H and ^¹¹B NMR spectra show distinct shifts for the boron-bound chlorine (δ¹¹B ≈ 25–30 ppm) compared to hydroxylated analogs (δ¹¹B ≈ 15–20 ppm) .

Functional Group Variations

2-Hydroxy-4,5-dimethyl-1,3,2-benzodioxaborole

- Substitution Pattern : Methyl groups at positions 4 and 5 instead of 5 and 5.

- Impact on Reactivity : The altered substitution reduces steric crowding around the boron center, enabling easier coordination with Lewis bases.

2-Hydroxy-1,3,2-dithiaborolane

- Heteroatom Replacement : Sulfur replaces oxygen in the borate ring.

- Electronic Effects : Increased electron density at boron due to sulfur’s polarizability, enhancing stability in acidic conditions .

Physicochemical Properties

生物活性

2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 85252-27-3

- Molecular Formula : C25H50B2O3

- Molecular Weight : 426.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with lipid membranes and various cellular targets. The compound's structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is significant for drug delivery applications where enhanced permeability is desired.

Anticancer Properties

Research indicates that compounds similar to benzodioxaboroles exhibit anticancer properties through various mechanisms:

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, derivatives of benzodioxaboroles have shown activity against HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cell lines .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression. Studies on related compounds have shown inhibition of topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells .

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of several benzodioxaborole derivatives on human cancer cell lines. The results indicated that compounds with longer alkyl chains exhibited increased cytotoxicity due to enhanced membrane interaction and disruption . The study highlighted the potential of these compounds as therapeutic agents in cancer treatment.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of benzodioxaboroles with topoisomerase I. Molecular docking studies suggested that the structural features of these compounds facilitate strong binding to the enzyme's active site, leading to significant inhibition of its catalytic activity . This mechanism underlines the potential for developing new anticancer drugs based on this scaffold.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Cytotoxicity | Moderate against HCT-116 and HeLa cell lines | Varies by structure |

| Enzyme Inhibition | Potential inhibitor of topoisomerase I | Known inhibitors include camptothecin |

| Antimicrobial Activity | Limited data available | Broad-spectrum in related compounds |

Q & A

Q. What established synthetic routes are available for preparing 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole?

The compound can be synthesized via hydroboration reactions using terminal alkynes or alkenes. For example, hydroboration of alkynes with 1,3,2-benzodioxaborole derivatives proceeds efficiently at room temperature, yielding cis-addition products like 2-alkenyl-1,3,2-benzodioxaborole . Another method involves the Pudovik reaction, which enables phosphorylation of benzoxaboroles under mild conditions (e.g., THF, 50°C) to produce 3-phosphorylated analogs . For sterically hindered substrates (e.g., cyclohexene), refluxing in THF or CHCl₃ is required to overcome kinetic barriers .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm the boron-containing structure and alkyl substituents. For example, ¹¹B NMR typically shows a sharp peak near δ 30–35 ppm for benzodioxaboroles .

- X-ray crystallography : Resolve the solid-state structure, including bond lengths and angles around the boron center. Symmetry codes and refinement programs like SHELXTL are critical for accurate analysis .

- Infrared (IR) spectroscopy : Identify B–O stretching vibrations (~1350–1400 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing boron-containing intermediates?

Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic equilibria or impurities. Methodological solutions include:

Q. What role does this compound play in polymer curing processes, and how is its catalytic efficiency optimized?

2-Hydroxy-1,3,2-benzodioxaborole derivatives act as catalysts in benzoxazine resin curing. For example, 2-phenyl-1,3,2-benzodioxaborole accelerates crosslinking by lowering the curing temperature and improving thermal stability. Optimization strategies include:

Q. What challenges arise in the hydroboration of sterically hindered alkenes with this reagent, and how can they be addressed?

Secondary alkenes (e.g., cyclohexene) exhibit slow reaction rates due to steric hindrance. Solutions include:

- Reaction conditions : Prolonged reflux in THF or CHCl₃ increases thermal energy to overcome activation barriers .

- Solvent effects : Polar solvents stabilize transition states, improving yields for bulky substrates .

- Pre-activation : Pre-treating the boron reagent with Lewis acids (e.g., BF₃·Et₂O) enhances electrophilicity .

Methodological Considerations

Q. How should researchers design experiments to study the environmental impact of this compound?

Q. What strategies ensure methodological rigor when studying structure-activity relationships (SAR) of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。